molecular formula C5H4N2O4 B093971 3-Nitropyridine-2,6-diol CAS No. 16013-84-6

3-Nitropyridine-2,6-diol

Cat. No.: B093971
CAS No.: 16013-84-6
M. Wt: 156.1 g/mol
InChI Key: OANIJGWISUGBFS-UHFFFAOYSA-N
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Description

3-Nitropyridine-2,6-diol is a heterocyclic organic compound with the molecular formula C5H4N2O4 It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and hydroxyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water. This process yields 3-nitropyridine, which can be further hydroxylated to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve similar nitration and hydroxylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridine-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyridines.

Scientific Research Applications

3-Nitropyridine-2,6-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitropyridine-2,6-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl groups enhance its solubility and facilitate its interaction with enzymes and receptors.

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the hydroxyl groups present in 3-Nitropyridine-2,6-diol.

    2,6-Dihydroxypyridine: Lacks the nitro group present in this compound.

    3-Aminopyridine-2,6-diol: Contains an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-hydroxy-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIJGWISUGBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396670
Record name 3-Nitropyridine-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16013-84-6
Record name 3-Nitropyridine-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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